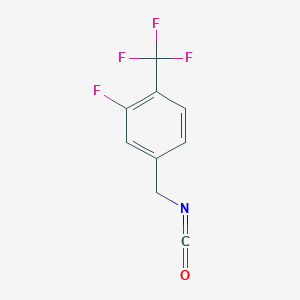
2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of a fluorine atom, an isocyanate group, and a trifluoromethyl group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 2-fluoro-4-(isocyanatomethyl)benzene with trifluoromethylating agents under controlled conditions. Common reagents used in this process include trifluoromethyl iodide and strong bases.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis involving the fluorination of benzene derivatives followed by the introduction of the isocyanate and trifluoromethyl groups. This process requires precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Amides, esters
Scientific Research Applications
2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential use in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The isocyanate group can react with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound's stability and reactivity, making it suitable for use in diverse chemical reactions.
Comparison with Similar Compounds
4-Fluorobenzyl isocyanate
3,5-Bis(trifluoromethyl)phenyl isocyanate
4-Methoxybenzyl isocyanate
Uniqueness: 2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene stands out due to its combination of fluorine and trifluoromethyl groups, which impart unique chemical properties compared to other isocyanates. Its enhanced stability and reactivity make it a valuable compound in various applications.
Properties
CAS No. |
581813-09-4 |
|---|---|
Molecular Formula |
C9H5F4NO |
Molecular Weight |
219.14 g/mol |
IUPAC Name |
2-fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F4NO/c10-8-3-6(4-14-5-15)1-2-7(8)9(11,12)13/h1-3H,4H2 |
InChI Key |
JQGLRUMCUURHBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN=C=O)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















